4-Bromo-1-(3-chloropropyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H9BrClF. It is a halogenated aromatic compound, which means it contains a benzene ring substituted with halogen atoms (bromine, chlorine, and fluorine). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine, chlorine, and fluorine sources under controlled conditions. For example, the reaction of 4-bromo-2-fluorobenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the halogenated benzene ring into a fully hydrogenated cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with halogenated aromatic structures.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-chloropropyl)-2-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products with different chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(3-chloropropyl)-2-(fluoromethoxy)benzene
- 4-Bromo-1-(3-chloropropyl)-2-iodobenzene
- 4-Bromo-1-(3-chloropropyl)-2-chlorobenzene
Uniqueness
4-Bromo-1-(3-chloropropyl)-2-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct reactivity and properties compared to other halogenated benzene derivatives. The presence of fluorine, in particular, can significantly influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C9H9BrClF |
---|---|
Molecular Weight |
251.52 g/mol |
IUPAC Name |
4-bromo-1-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-8-4-3-7(2-1-5-11)9(12)6-8/h3-4,6H,1-2,5H2 |
InChI Key |
WTHGFHSMFVGSCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.